molecular formula C7H12Cl2N2O B1423902 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride CAS No. 1187929-66-3

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride

Cat. No.: B1423902
CAS No.: 1187929-66-3
M. Wt: 211.09 g/mol
InChI Key: UCCLQZVWBZMPHY-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-66-3 . It has a molecular weight of 211.09 and its molecular formula is C7H12Cl2N2O . It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.2ClH/c1-5-3-6(8)4-9-7(5)10-2;;/h3-4H,8H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 211.09 and its molecular formula is C7H12Cl2N2O .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride has been utilized in the synthesis and structural analysis of various compounds. For instance, Bellesia et al. (2001) and Ghelfi et al. (2003) explored the reactions of N-substituted pyrrolidinones, leading to the formation of compounds like 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, which are useful in creating agrochemicals or medicinal compounds (Bellesia, 2001) (Ghelfi, 2003).

Crystallography and Molecular Characterization

Moustafa and Girgis (2007) and Gumus et al. (2018) conducted studies focusing on the synthesis and crystal structure determination of specific compounds, contributing to the understanding of molecular configurations and crystal structures. These studies are crucial in pharmaceutical and material science applications for understanding the properties and potential uses of new compounds (Moustafa, 2007) (Gumus, 2018).

Spectroscopic and Photophysical Studies

Tranfić et al. (2011) provided insights into the structural features and spectroscopic properties of pyridine derivatives. These studies highlight the importance of understanding the intermolecular interactions and spectral properties, which are vital for designing compounds with specific properties and functions (Tranfić, 2011).

Chemical Synthesis and Catalysis

Nedolya et al. (2015) and Nyamato et al. (2015) explored the chemical synthesis and potential applications of various compounds in catalysis. Their research contributes to the development of new catalysts and synthetic pathways, which are fundamental in industrial and pharmaceutical chemistry (Nedolya, 2015) (Nyamato, 2015).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

6-methoxy-5-methylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-3-6(8)4-9-7(5)10-2;;/h3-4H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLQZVWBZMPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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